molecular formula C8H5N3 B12279487 2-Aminobenzene-1,4-dicarbonitrile CAS No. 27391-37-3

2-Aminobenzene-1,4-dicarbonitrile

Cat. No.: B12279487
CAS No.: 27391-37-3
M. Wt: 143.15 g/mol
InChI Key: IXNKCWJILKDDBZ-UHFFFAOYSA-N
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Description

2-Aminobenzene-1,4-dicarbonitrile is an organic compound with the molecular formula C8H5N3. It is characterized by the presence of an amino group (-NH2) and two cyano groups (-CN) attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminobenzene-1,4-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of chalcones with malononitrile and morpholine under microwave irradiation. This method offers advantages such as a simple procedure, fast reaction rate, mild reaction conditions, and improved yields compared to conventional methods .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of aromatic aldehydes and 2,4-dihydroxyacetophenone, followed by treatment with malononitrile and a secondary amine like morpholine. The reaction is typically carried out in ethanol under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzene-1,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 2-aminobenzene-1,4-dicarbonitrile varies depending on its application. For example, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. This adsorption follows the Langmuir adsorption isotherm . In biological applications, its derivatives interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

2-Aminobenzene-1,4-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for diverse chemical reactions and applications.

Properties

CAS No.

27391-37-3

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

2-aminobenzene-1,4-dicarbonitrile

InChI

InChI=1S/C8H5N3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,11H2

InChI Key

IXNKCWJILKDDBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)N)C#N

Origin of Product

United States

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